molecular formula C13H14N2 B091796 3-(4-Aminobenzyl)aniline CAS No. 19430-83-2

3-(4-Aminobenzyl)aniline

Cat. No.: B091796
CAS No.: 19430-83-2
M. Wt: 198.26 g/mol
InChI Key: FGWQCROGAHMWSU-UHFFFAOYSA-N
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Description

3-(4-Aminobenzyl)aniline: is an organic compound with the molecular formula C13H14N2 . It consists of a benzyl group substituted with an aniline moiety at the para position. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminobenzyl)aniline typically involves the reduction of nitro compounds. One common method is the reduction of 3-(4-nitrobenzyl)aniline using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reduction process is optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminobenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(4-aminophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWQCROGAHMWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173054
Record name Benzenamine, 3-((4-aminophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19430-83-2
Record name Benzenamine, 3-((4-aminophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019430832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-((4-aminophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Diaminodiphenylmethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15.3 g (0.05 mol) of 3,4'-dinitro-4-chlorobenzophenone, 0.75 g of 5% Pd/C and 50 ml of ethyl cellosolve were charged in a closed glass vessel equipped with a thermometer and a stirrer. While stirring the mixture at a temperature of 75° to 80° C., hydrogen was introduced thereinto and 10.3 l (0.46 mol) of hydrogen was absorbed in 13 hours. Since no more absorption of hydrogen was observed, the reaction was terminated at this point. The reaction solution was neutralized with 3.6 g (0.06 mol) of 28% aqueous ammonia. The catalyst was removed by filtration. The filtrate was concentrated to obtain 3,4'-diaminodiphenylmethane as a brown oil. A high performance liquid chromatography revealed that the purity was 88.2%.
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.3 L
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: How does the isomerism of diamine monomers like 3,4'-Diaminodiphenylmethane affect the properties of resulting polyimides?

A: Research [] indicates that the isomerism of diamine monomers significantly influences the properties of the resulting polyaspartimides. When comparing polyaspartimides synthesized using 3,3’-, 3,4’-, and 4,4’-diaminodiphenylmethanes, distinct differences emerge. Notably, the polymers derived from 3,4′- and 4,4′-diaminodiphenylmethanes exhibited superior film-forming capabilities, yielding strong and flexible films. Interestingly, the 3,4′-diamine/3,4′-bismaleimide combination resulted in a polyaspartimide with tensile properties comparable to its 4,4′-diamine-derived counterpart. This finding, coupled with the lower softening temperature and potentially reduced mutagenicity of the 3,4′-diamine monomer, highlights its potential as a substitute for 4,4′-diaminodiphenylmethane in specific polyimide applications.

Q2: What role does 3,4'-Diaminodiphenylmethane play in the synthesis of polyamide acids and polyimides?

A: 3,4'-Diaminodiphenylmethane serves as a crucial aromatic diamine in the synthesis of polyamide acids and polyimides []. The process involves reacting a mixture containing specific tetracarboxylic dianhydrides and aromatic diamines, including 3,4'-Diaminodiphenylmethane. This reaction leads to the formation of polyamide acids, which can be further processed to obtain polyimides. These polymers find applications as adhesives or bonding agents due to their unique properties.

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